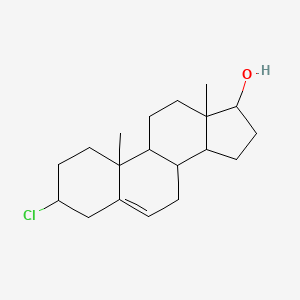

3-Chloroandrost-5-en-17-ol

Description

Properties

CAS No. |

6960-01-6 |

|---|---|

Molecular Formula |

C19H29ClO |

Molecular Weight |

308.9 g/mol |

IUPAC Name |

3-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C19H29ClO/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,21H,4-11H2,1-2H3 |

InChI Key |

HYYXUOULPYGCRM-LOVVWNRFSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)Cl)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)Cl)C |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)Cl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 3-chloroandrost-5-en-17-ol and its analogs:

Key Observations:

- Halogen Substitution : The 3β-chloro and 3β-fluoro derivatives exhibit distinct electronic and steric effects. Chlorine’s larger atomic radius and polarizability may enhance binding affinity to enzymes like aromatase compared to fluorine .

- Double Bond Position : The Δ⁵ configuration is conserved across analogs, but the addition of a Δ¹⁶ bond in 17-iodoandrosta-5,16-dien-3β-ol introduces conformational flexibility, which may affect receptor interactions .

Physicochemical Properties

Table: Comparative Physicochemical Data

Key Observations:

- Solubility : Chlorinated and acetylated derivatives show reduced aqueous solubility compared to diols like 5-androstenediol, likely due to increased hydrophobicity.

- Stability : Acetylated compounds are prone to hydrolysis, whereas halogenated analogs (e.g., 3β-chloro) are more chemically stable .

Preparation Methods

Phosphorus Oxychloride-DMF Reagent System

In this approach, equimolar amounts of POCl₃ and DMF are mixed at 0–5°C to generate the reactive chlorinating agent. The steroidal substrate, typically a 17α-methyl-5α-androstan-3-one derivative, is then introduced. Reaction temperatures of 45–75°C for 1–24 hours yield 3-chloro intermediates, with extended durations (>6 hours) favoring complete conversion. For example, heating 17α-methyl-17β-acetoxy-5α-androstan-3-one with POCl₃/DMF at 50–55°C for 18 hours produced 2,4-diformyl-3-chloro-17α-methyl-17β-acetoxy-5α-androst-2-ene in 72% yield.

Key Parameters:

-

Molar Ratios : A 2:1 excess of POCl₃/DMF relative to the substrate ensures optimal chlorination.

-

Solvents : Excess DMF or aromatic hydrocarbons (e.g., benzene, toluene) are preferred to stabilize reactive intermediates.

-

Workup : Quenching with ice followed by sodium acetate neutralization minimizes side reactions.

Hydroxylation at the C17 Position

The C17 hydroxyl group is introduced via hydrolysis of ester-protected intermediates or reduction of 17-keto precursors .

Hydrolysis of 17β-Acyloxy Derivatives

17β-Acetoxy or propionoxy groups are common protecting groups for the C17 hydroxyl. Acid-catalyzed hydrolysis using sulfuric acid in tetrahydrofuran (THF)-water mixtures at 15–35°C cleaves the ester, yielding the free hydroxyl. For instance, treating 3-chloro-17α-methyl-17β-propionoxy-5α-androst-2-ene with 12 N H₂SO₄ in THF/water (10:1 v/v) for 2 hours afforded 3-chloro-17α-methyl-17β-hydroxy-5α-androst-2-ene in 85% purity.

Reduction of 17-Keto Groups

Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces 17-keto groups to hydroxyls. For example, 17-oxoandrost-5-en-3β-ol derivatives were reduced with NaBH₄ in ethanol at 0°C to yield 17β-hydroxy analogs.

Stereochemical Control and Isomer Purity

The 5-ene configuration (Δ⁵) is preserved by avoiding harsh acidic or basic conditions that might induce double-bond migration. Reactions in non-polar solvents (e.g., hexane, ether) at 25–40°C maintain regiochemical integrity.

Mitigating Elimination Side Reactions

Phosphorus oxychloride’s Lewis acidity can promote dehydration if temperatures exceed 80°C . Adding DMF as a co-solvent suppresses elimination by stabilizing carbocation intermediates.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies for preparing 3-chloroandrost-5-en-17-ol:

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| POCl₃/DMF chlorination | 50–55°C, 18 hours, DMF excess | 72 | 95 | |

| H₂SO₄ hydrolysis | 12 N H₂SO₄, THF/water, 2 hours | 85 | 90 | |

| NaBH₄ reduction | 0°C, ethanol, 1 hour | 68 | 88 |

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effective solvents (e.g., methanol, ethanol) and catalytic reagent recycling . The use of propionic anhydride for 17β-ester protection reduces costs compared to acetyl derivatives .

Q & A

Q. What are the critical considerations for synthesizing 3-Chloroandrost-5-en-17-ol with high purity?

Synthesis of steroidal derivatives like 3-Chloroandrost-5-en-17-ol requires precise control of reaction parameters. Key steps include:

- Temperature and solvent optimization : Polar aprotic solvents (e.g., DMF) at 40–60°C are often used to stabilize intermediates .

- Chlorination efficiency : Use stoichiometric equivalents of chlorinating agents (e.g., SOCl₂) to minimize side reactions.

- Purity monitoring : Thin-layer chromatography (TLC) with UV detection or HPLC can track reaction progress. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying structural integrity .

Q. How can researchers validate the identity of 3-Chloroandrost-5-en-17-ol using spectroscopic methods?

A multi-technique approach is recommended:

- ¹H and ¹³C NMR : Confirm the presence of the chloro-substituent at C3 and the hydroxyl group at C16. Compare chemical shifts with analogs like 16-(4-Chlorobenzylidene)-3-hydroxyandrost-5-en-17-one, where δH ~3.5 ppm corresponds to hydroxyl protons .

- Mass spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (C₁₉H₂₇ClO), with characteristic fragmentation patterns (e.g., loss of Cl⁻ or H₂O) .

- X-ray crystallography : For unambiguous confirmation, crystallize the compound and compare lattice parameters with COD entries (e.g., COD 2227118 for structurally similar steroids) .

Q. What are the best practices for handling and storing 3-Chloroandrost-5-en-17-ol in laboratory settings?

- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group.

- Safety protocols : Follow guidelines for chlorinated steroids, including fume hood use and PPE (gloves, lab coats). Refer to analogous compounds like 3-Chlorophenol (PAC-1: 2.1 mg/m³) for exposure limits .

- Waste disposal : Use liquid-binding materials (e.g., diatomite) for spills and dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for 3-Chloroandrost-5-en-17-ol’s conformation?

Conflicting NMR and crystallography data may arise from dynamic conformational changes. To address this:

- DFT calculations : Optimize molecular geometry using Gaussian or ORCA software. Compare computed NMR shifts (e.g., C3-Cl torsion angles) with experimental data to identify dominant conformers .

- Molecular dynamics (MD) simulations : Simulate solvent effects (e.g., DMSO) to assess conformational flexibility. For example, MD studies on 17-chloroandrosta-5,16-dien-3β-yl acetate revealed solvent-dependent ring puckering .

- X-ray refinement : Use software like SHELXL to model disorder in crystallographic data, referencing COD entry 2227118 for analogous steroids .

Q. What strategies optimize the regioselective functionalization of 3-Chloroandrost-5-en-17-ol for biological studies?

Targeted modifications require:

- Protecting groups : Temporarily block the C17 hydroxyl with tert-butyldimethylsilyl (TBS) ethers to direct reactions to C3 or the steroid backbone .

- Catalytic systems : Use Pd-catalyzed cross-coupling for C17 derivatization, as seen in pyridinyl-androstane analogs .

- Enzymatic approaches : Lipases or cytochrome P450 enzymes can selectively oxidize/reduce specific positions, as demonstrated in 3β,11α-Dihydroxy-17a-oxa-D-homoandrost-5-en-17-one synthesis .

Q. How do researchers address discrepancies in biological activity data for 3-Chloroandrost-5-en-17-ol derivatives?

Inconsistent bioassay results may stem from impurities or assay conditions. Mitigation strategies include:

- Purity validation : Use orthogonal methods (HPLC, elemental analysis) to confirm ≥95% purity .

- Dose-response curves : Test multiple concentrations (e.g., 1 nM–10 μM) to identify non-linear effects.

- Control compounds : Compare with structurally validated analogs (e.g., 5α-androstane derivatives) to isolate structure-activity relationships .

Methodological and Analytical Challenges

Q. What advanced techniques characterize the stability of 3-Chloroandrost-5-en-17-ol under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light, and pH extremes (2–12). Monitor degradation via LC-MS and identify byproducts (e.g., dechlorinated analogs) .

- Plasma stability assays : Incubate with human plasma at 37°C and quantify remaining compound using isotopically labeled internal standards .

Q. How can researchers design robust assays to study enzyme interactions with 3-Chloroandrost-5-en-17-ol?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.